Dielectric Constant Reduction: Hexafluoro-2,2-diphenylpropane vs. Non‑Fluorinated Polyimide Baseline
Polyimides synthesized from hexafluoro‑2,2‑diphenylpropane (as the Ar′ linker in modified polyimide backbones) are disclosed to possess a dielectric constant (Dk) lower than that of conventional polyimide films formed from non‑fluorinated diamine/anhydride pairs [1]. The patent specification states that flexible circuit boards requiring impedance matching for high‑frequency signals cannot be realized with standard polyimides (Dk > 3.0), whereas the 6F‑containing compositions achieve the necessary sub‑3.0 Dk values [1].
| Evidence Dimension | Dielectric constant (Dk) at 1 MHz |
|---|---|
| Target Compound Data | < 3.0 (for polyimides incorporating hexafluoro‑2,2‑diphenylpropane moiety) |
| Comparator Or Baseline | Conventional aromatic polyimide (non‑fluorinated): > 3.0 |
| Quantified Difference | Reduction from > 3.0 to below 3.0 |
| Conditions | Polyimide films; frequency 1 MHz; unspecified temperature/humidity |
Why This Matters
Achieving Dk < 3.0 is a prerequisite for impedance matching in 5G/mmWave flexible printed circuits and high‑speed interconnects.
- [1] Zhen Ding Technology Co., Ltd. (2019). Modified polyimide compound, resin composition and polyimide film. U.S. Patent No. 10,822,522. View Source
